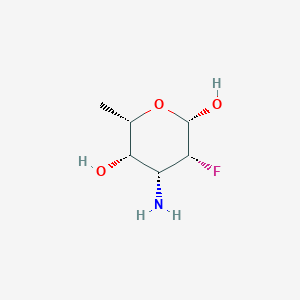
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol is an organic compound belonging to the class of oxanes. This compound is characterized by the presence of an amino group, a fluoro group, and a methyl group attached to an oxane ring. It is a stereoisomer with specific spatial arrangements of its substituents, which significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of a precursor oxane compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its functional groups.
Substitution: The amino and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the amino or fluoro groups.
Applications De Recherche Scientifique
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering biochemical pathways. The exact pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
- (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-(phenylsulfanyl)oxyoxane
Uniqueness
Compared to similar compounds, (2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol is unique due to the presence of both an amino and a fluoro group on the oxane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H12FNO3 |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6-/m0/s1 |
Clé InChI |
YFKHEYSULUIGHP-ZSNZIGRDSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)O)F)N)O |
SMILES canonique |
CC1C(C(C(C(O1)O)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















